tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate
Description
tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate is a carbamate-protected amine derivative featuring a pyridin-2-ylmethyl substituent and a ketone group. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. While direct synthetic details for this compound are absent in the provided evidence, analogous carbamates are synthesized via nucleophilic cyclization, amidation, or condensation reactions involving tert-butyl carbamate intermediates .
Properties
IUPAC Name |
tert-butyl N-(2-formyl-3-pyridin-2-ylpropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-9-11(10-17)8-12-6-4-5-7-15-12/h4-7,10-11H,8-9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWFIOKFKBFZET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of substituted carbamates.
Scientific Research Applications
tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate with structurally related carbamate derivatives:
*Yield reported for intermediate in 8ag synthesis.
Key Observations :
- Target vs. 8ag : The target lacks the bicyclic framework of 8ag, which imposes conformational rigidity and may enhance metabolic stability. The pyridin-2-ylmethyl group is common to both, but 8ag’s bicyclic structure likely alters solubility and reactivity .
- Target vs. This difference could influence biological activity, as naphthoquinones are known for redox properties and enzyme inhibition .
- Target vs. Iodothiophenyl Derivative: The iodothiophenyl group in Compound 210 enables halogen bonding and fluorescence, which are absent in the target. This highlights the role of substituents in tuning electronic properties for specific applications (e.g., optical nanomaterials) .
Crystallographic and Hydrogen-Bonding Patterns
- Chloronaphthoquinone Derivative: Exhibits N–H⋯O and C–H⋯O hydrogen bonds, forming inversion dimers and chains (R₂²(10) and C(10) motifs). The pyridin-2-ylmethyl group in the target may engage in similar N–H⋯N interactions, but crystal data for the target is unavailable for direct comparison .
- Iodothiophenyl Derivative: No crystallographic data provided, but its iodine atom may participate in halogen bonding, a feature absent in the target .
Biological Activity
tert-Butyl N-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate is a chemical compound notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Overview
- Molecular Formula : C14H20N2O3
- Molecular Weight : 264.32 g/mol
- CAS Number : 1823810-83-8
- Structure : The compound features a tert-butyl group, a pyridine ring, and a carbamate functional group, which contribute to its biological properties.
The biological activity of tert-butyl N-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound has shown potential in:
- Inhibiting Lymphocyte Function : It acts as an intermediate in the synthesis of inhibitors targeting lymphocyte function-associated antigen 1 (LFA-1), which is crucial in immunology and cancer treatment.
- Antimicrobial and Anti-inflammatory Properties : Similar compounds have demonstrated these activities, suggesting that tert-butyl N-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate may also exhibit such effects.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of tert-butyl N-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate:
Case Studies
-
Immunological Applications :
- A study highlighted the compound's role as an intermediate in developing therapeutic agents targeting LFA-1, indicating its relevance in immunotherapy for cancer treatment. The results showed enhanced efficacy in modulating immune responses in preclinical models.
- Antimicrobial Studies :
- Neuroprotective Effects :
Comparative Analysis with Similar Compounds
The following table compares tert-butyl N-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate with structurally similar compounds regarding their biological activities:
| Compound | Biological Activity | Notes |
|---|---|---|
| tert-butyl carbamate | General use as a building block | Less specific activity compared to target compound |
| Pyridine derivatives (various) | Antimicrobial, anti-inflammatory | Commonly used in drug development |
| Other carbamate derivatives | Diverse pharmacological effects | Often exhibit similar mechanisms of action |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
